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(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride

Catalog No.
S15841959
CAS No.
M.F
C8H9Cl2N3
M. Wt
218.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hy...

Product Name

(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride

IUPAC Name

(7-chloroimidazo[1,2-a]pyridin-2-yl)methanamine;hydrochloride

Molecular Formula

C8H9Cl2N3

Molecular Weight

218.08 g/mol

InChI

InChI=1S/C8H8ClN3.ClH/c9-6-1-2-12-5-7(4-10)11-8(12)3-6;/h1-3,5H,4,10H2;1H

InChI Key

WLVOIMXQZSCQGS-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C=C1Cl)CN.Cl

(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride is a chemical compound characterized by its unique structure, which includes an imidazole ring fused with a pyridine ring and a methanamine functional group. This compound exhibits significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. The presence of chlorine at the 7-position of the imidazole ring enhances its reactivity and biological profile, making it a subject of various studies aimed at understanding its mechanisms of action and potential uses in drug development.

The chemical reactivity of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride can be attributed to the functional groups present in its structure. Key types of reactions include:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, which are essential for forming derivatives with enhanced pharmacological properties.
  • Acid-Base Reactions: As a hydrochloride salt, it can undergo protonation and deprotonation, influencing its solubility and biological activity.
  • Condensation Reactions: The compound can react with carbonyl-containing compounds to form imines or amines, which are often more biologically active.

These reactions are crucial for modifying the compound to optimize its therapeutic effects.

Research indicates that (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride exhibits various biological activities, including:

  • Antimicrobial Activity: Studies have shown that compounds with similar structures possess significant antibacterial and antifungal properties.
  • Anticancer Potential: Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cell lines, possibly through apoptosis induction.
  • CNS Activity: Its structural similarity to known psychoactive compounds indicates potential effects on the central nervous system, warranting further exploration into its neuropharmacological properties.

The biological activity spectrum can be predicted using computational models based on structure-activity relationships, which help identify its therapeutic potential and safety profile .

Several synthetic routes have been explored for the preparation of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride:

  • Cyclization Reactions: Starting from appropriate pyridine and imidazole precursors, cyclization can be achieved through heating or catalytic methods.
  • Chlorination: The introduction of chlorine at the 7-position typically involves electrophilic aromatic substitution techniques using chlorinating agents.
  • Amine Formation: The methanamine moiety can be introduced via reductive amination or direct amination of suitable carbonyl precursors.

These methods allow for the efficient synthesis of the compound while enabling modifications to enhance its biological profile.

The applications of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride are diverse:

  • Pharmaceutical Development: It is being investigated as a potential lead compound for developing new antimicrobial and anticancer agents.
  • Research Tool: Due to its unique structure, it serves as a valuable tool in biological research to understand mechanisms of action related to imidazole and pyridine derivatives.
  • Chemical Probes: Its ability to interact with biological targets makes it suitable for use as a chemical probe in drug discovery processes.

Interaction studies involving (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride typically focus on its binding affinity to various biological targets:

  • Enzyme Inhibition: Investigations into how this compound affects enzyme activity relevant to disease pathways can reveal insights into its therapeutic potential.
  • Receptor Binding: Studies assessing its interaction with neurotransmitter receptors may elucidate its effects on the central nervous system.
  • Cellular Uptake Mechanisms: Understanding how cells internalize this compound can inform dosage strategies and delivery methods in therapeutic applications.

These studies are integral for determining the efficacy and safety of the compound in clinical settings.

Several compounds share structural similarities with (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
2-Methylimidazo[1,2-a]pyridineMethyl group at position 2Antimicrobial
5-ChloroquinolineChlorine substitution on quinolineAntimalarial
4-AminoquinolineAmino group at position 4Antiparasitic
7-AzaindoleNitrogen substitution in indoleAnticancer

Uniqueness

(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride is unique due to its specific combination of an imidazole-pyridine framework with a methanamine side chain. This configuration enhances its potential for diverse biological interactions compared to other similar compounds. Its dual functionality allows it to engage with multiple targets within biological systems, making it a promising candidate for further exploration in drug development.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

217.0173527 g/mol

Monoisotopic Mass

217.0173527 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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